

# N-nitroso-atenolol reaction with sodium nitrite under acidic conditions

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Compound of Interest		
Compound Name:	N-nitroso-atenolol	
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## Technical Guide: Formation and Analysis of N-Nitroso-Atenolol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. **N-nitroso-atenolol** is a nitrosamine impurity derived from atenolol, a widely prescribed beta-blocker. This technical guide provides an in-depth overview of the formation of **N-nitroso-atenolol** from the reaction of atenolol with nitrosating agents, such as sodium nitrite, under acidic conditions. It includes detailed experimental protocols for its synthesis and quantification, a summary of relevant quantitative data, and diagrams illustrating the chemical reaction, analytical workflow, and toxicological mechanism.

### Introduction: The Formation of N-Nitroso-Atenolol

**N-nitroso-atenolol** is a nitrosamine drug substance-related impurity (NDSRI) that can form when the secondary amine group in the atenolol molecule reacts with a nitrosating agent.[1] This reaction is of particular concern in the pharmaceutical industry as it can occur during the synthesis, formulation, or even storage of atenolol-containing drug products if residual nitrites are present under acidic conditions.[1]







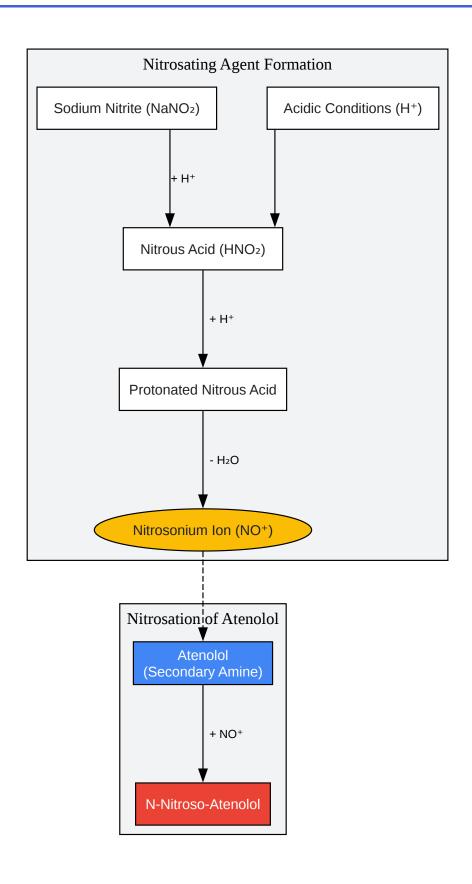
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in pharmaceuticals due to their classification as probable human carcinogens.[1][2] **N-nitroso-atenolol** is categorized as a Category IV NDSRI with an acceptable intake (AI) limit of 1500 ng per day.[2] The detection of this impurity in commercial atenolol products has underscored the need for robust analytical methods to monitor and control its presence.[2][3]

The fundamental reaction involves the nitrosation of the secondary amine in atenolol by nitrous acid (HNO<sub>2</sub>), which is formed from a nitrite salt (e.g., sodium nitrite, NaNO<sub>2</sub>) in an acidic medium.

## **Chemical Reaction Pathway**

The nitrosation of atenolol proceeds via the reaction of its secondary amine with a nitrosating agent. Under acidic conditions, sodium nitrite (NaNO<sub>2</sub>) is converted to nitrous acid (HNO<sub>2</sub>), which then forms the nitrosating species, such as the nitrosonium ion (NO<sup>+</sup>). This electrophile is subsequently attacked by the nucleophilic secondary amine of atenolol to yield **N-nitroso-atenolol**.





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Caption: Nitrosation of atenolol under acidic conditions.



## Experimental Protocols In Vitro Formation of N-Nitroso-Atenolol

This protocol describes a general method for the formation of **N-nitroso-atenolol** for use as an analytical standard, based on procedures cited in the literature.[4][5]

#### Materials:

- Atenolol
- Sodium Nitrite (NaNO<sub>2</sub>)
- Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
- Deionized Water
- Organic solvent for extraction (e.g., Dichloromethane)
- Sodium sulfate (anhydrous)
- Rotary evaporator

#### Procedure:

- Dissolve a known quantity of atenolol in the HCl solution.
- Cool the solution in an ice bath.
- Prepare a solution of sodium nitrite in deionized water.
- Add the sodium nitrite solution dropwise to the cooled atenolol solution while stirring. The molar ratio of nitrite to atenolol should be in excess (e.g., 4:1) to ensure complete reaction.
- Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 0-5 °C).
- Quench the reaction by raising the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution).



- Extract the N-nitroso-atenolol from the aqueous solution using an appropriate organic solvent.
- Dry the organic extract over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the Nnitroso-atenolol product.
- Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

## Quantification of N-Nitroso-Atenolol by LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of **N-nitroso-atenolol** in active pharmaceutical ingredients (APIs) and finished drug products.[3][6][7]

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

#### **Chromatographic Conditions:**

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: A time-programmed gradient starting with a high percentage of Mobile Phase A to
  elute the polar atenolol, followed by an increasing percentage of Mobile Phase B to elute Nnitroso-atenolol.
- Flow Rate: e.g., 0.3 mL/min.



• Column Temperature: 30 °C.

Injection Volume: 2 μL.[6]

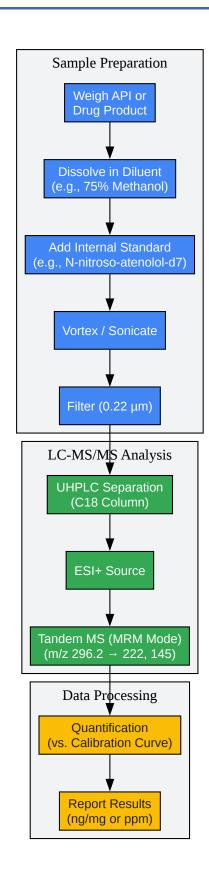
#### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]
- Precursor Ion ([M+H]+): m/z 296.2.[2][3]
- Product Ions: m/z 222 and 145 for quantification and qualification.

#### Sample Preparation:

- Accurately weigh the drug substance or crushed tablets.
- Dissolve in a suitable diluent (e.g., 75% methanol) to a final concentration of the API (e.g., 0.5 mg/mL).[3][8]
- Vortex and/or sonicate to ensure complete dissolution.
- Filter the solution through a suitable syringe filter (e.g., 0.22 μm) before injection.
- Spike with an internal standard (e.g., N-nitroso-atenolol-d7) to a final concentration (e.g., 20 ng/mL).[3]





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Caption: Workflow for quantification of N-nitroso-atenolol.



## **Quantitative Data Summary**

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of **N-nitroso-atenolol**.

Table 1: LC-MS/MS Method Validation Parameters

Parameter	Value	Reference
Linearity Range	0.5 - 80 ng/mL	[3][6][7]
Correlation Coefficient (R²)	0.9996	[3]
Limit of Detection (LOD)	0.2 ng/mL (0.30 ng/mg)	[3][6][7]

| Limit of Quantification (LOQ) | 0.5 ng/mL (0.75 ng/mg) |[3][6][7] |

Table 2: Recovery of N-Nitroso-Atendol in Spiked Samples

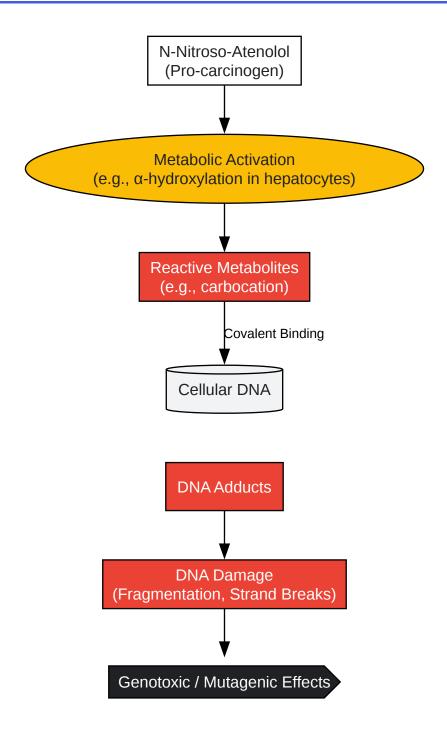
Matrix	Spiking Level	Recovery Range (%)	Reference
Drug Substance	1.5 ppm	71 - 96%	[8]
Drug Substance	15 ppm	87 - 96%	[8]
Drug Product	1.5 ppm	84 - 95%	[8]

| Drug Product | 15 ppm | 95 - 102% |[8] |

## **Toxicological Profile: Genotoxicity**

**N-nitroso-atenolol** has been shown to exhibit genotoxic activity in primary cultures of both rat and human hepatocytes.[4][5] It is considered an indirectly acting compound, meaning it requires metabolic activation to be converted into reactive metabolites that can damage DNA. [4][5] This metabolic activation is a critical step in its mechanism of carcinogenicity.





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Caption: Proposed mechanism of N-nitroso-atenolol genotoxicity.

Studies have shown that **N-nitroso-atenolol** induces dose-related DNA fragmentation in hepatocyte cultures at concentrations ranging from 0.1 to 1 mM.[4][5] This highlights the importance of controlling its levels in pharmaceutical products to ensure patient safety.



### Conclusion

The formation of **N-nitroso-atenolol** from the reaction of atenolol with sodium nitrite under acidic conditions represents a critical quality and safety challenge for the pharmaceutical industry. Understanding the reaction mechanism is key to developing mitigation strategies during drug manufacturing and storage. Highly sensitive and validated analytical methods, such as the LC-MS/MS protocol detailed here, are essential tools for manufacturers and regulatory agencies to monitor and control this impurity, ensuring that atenolol-based medicines are safe for patient use.

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